molecular formula C12H24N2O2 B2517709 Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate CAS No. 1903835-85-7

Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate

Cat. No.: B2517709
CAS No.: 1903835-85-7
M. Wt: 228.336
InChI Key: LXUOCDHGKNYESJ-VHSXEESVSA-N
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Description

Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate is a chiral carbamate derivative featuring a seven-membered cycloheptyl ring with a stereochemically defined amino group at the (1R,2S) position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactivity in multi-step syntheses. This compound is structurally characterized by:

  • Molecular formula: C₁₂H₂₄N₂O₂ (based on cycloheptyl analogs in ).
  • CAS numbers: 1373512-19-6 (racemic form) and 1305711-56-1 (stereospecific form) .
  • Key applications: Intermediate in drug discovery, particularly for noncovalent protease inhibitors (e.g., SARS-CoV-2 inhibitors) and G protein-coupled receptor (GPCR) agonists .

The cycloheptyl backbone confers unique conformational flexibility compared to smaller rings (e.g., cyclohexyl or cyclopentyl), influencing binding affinity and metabolic stability. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthesis .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9(10)13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUOCDHGKNYESJ-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1R,2S)-2-aminocycloheptanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate serves as a building block for the synthesis of more complex molecules. Its structural properties allow for various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

The compound is studied for its potential as a biochemical probe , particularly in understanding the interactions between carbamate compounds and biological macromolecules like proteins and nucleic acids. Its ability to form covalent bonds with active sites of enzymes suggests that it could modulate biochemical pathways effectively.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor in drug development targeting specific enzymes or receptors involved in disease processes. For example:

  • Cyclin-dependent kinase inhibition : Similar compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and are often targeted in cancer therapy.

Research indicates that this compound exhibits significant biological activity:

Activity Type Description
Enzyme ModulationThe compound can inhibit or modulate enzyme activity through covalent bonding with active sites.
Anticancer PotentialStructural analogs have demonstrated activity against cancer cell lines by inhibiting CDKs.
Neuropharmacological EffectsInvestigated for potential interactions with neurotransmitter receptors relevant to neurodegenerative diseases.

Case Studies and Research Findings

  • Cyclin-dependent Kinase Inhibition :
    • Compounds structurally related to this compound have been evaluated for their ability to inhibit CDKs. Preliminary studies suggest modifications can enhance binding affinity and potency against these targets.
  • Enzyme Modulation :
    • Studies indicate that hydroxymethyl groups in similar carbamate derivatives influence enzyme binding and activity, suggesting potential applications in metabolic pathway modulation.
  • Neuropharmacological Applications :
    • Research into compounds with similar structures has revealed effects on neurological processes, indicating potential therapeutic avenues for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their properties, and applications:

Compound Structure Molecular Formula Key Substituents Applications References
Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate Cycloheptyl ring, Boc-protected amine C₁₂H₂₄N₂O₂ None (parent compound) Drug intermediates (e.g., antiviral agents)
Tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate Cyclohexyl ring C₁₁H₂₂N₂O₂ None Precursor for SARS-CoV-2 inhibitors (e.g., WU-04)
Tert-butyl N-[(1R,2S)-2-(isoquinoline-4-carbonylamino)cyclohexyl]carbamate Cyclohexyl ring, isoquinoline substituent C₂₁H₂₈N₄O₃ Isoquinoline-4-carbonyl group Antiviral drug candidate (WU-06)
Tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate Cyclopropyl ring, hydroxymethyl group C₉H₁₇NO₃ Hydroxymethyl Bioactive intermediates (e.g., cyclopropane-based inhibitors)
Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate Cyclopentene ring, Boc-protected amine C₁₀H₁₈N₂O₂ Unsaturated cyclopentene ring GPCR agonist development
Tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate Cyclohexyl ring, dimethylcarbamoyl group C₁₄H₂₇N₃O₃ Polar carbamoyl substituent Targeted therapies (enhanced solubility)

Key Comparison Points :

Ring Size and Flexibility :

  • Cycloheptyl (7-membered ring): Higher conformational flexibility compared to cyclohexyl (6-membered) or cyclopentyl (5-membered) analogs. This flexibility may improve binding to larger enzyme pockets (e.g., viral proteases) .
  • Cyclopropyl (3-membered ring): High ring strain limits flexibility but increases reactivity, making it useful for covalent inhibitors .

Substituent Effects: Isoquinoline-4-carbonyl group (in WU-06): Enhances π-π stacking interactions with viral proteases, improving potency against SARS-CoV-2 . Hydroxymethyl group (cyclopropane analog): Introduces hydrogen-bonding capability, critical for binding to polar enzyme sites . Dimethylcarbamoyl group: Increases polarity and solubility, reducing metabolic clearance .

Stereochemical Impact :

  • The (1R,2S) configuration in the parent compound is critical for enantioselective binding. Diastereomers (e.g., (1R,2R) in ) exhibit reduced activity due to mismatched stereochemistry .

Synthetic Utility :

  • Boc-protected amines are widely used in solid-phase peptide synthesis (SPPS). Cycloheptyl derivatives require longer reaction times due to steric hindrance compared to cyclohexyl analogs .
  • Cyclopropane derivatives (e.g., ) are synthesized via [2+1] cycloaddition, whereas cycloheptyl analogs rely on ring-expansion strategies .

Research Findings :

  • Antiviral Activity : Cyclohexyl analogs (e.g., WU-04) inhibit SARS-CoV-2 with IC₅₀ values <100 nM, while cycloheptyl derivatives are under investigation for improved pharmacokinetics .
  • Metabolic Stability : Cycloheptyl carbamates exhibit longer half-lives (t₁/₂ >4 hours) in hepatic microsomes compared to cyclopentyl analogs (t₁/₂ ~2 hours) due to reduced ring strain .
  • Crystallographic Data : Structural studies using SHELX and ORTEP-3 confirm the (1R,2S) configuration and intramolecular hydrogen-bonding patterns .

Biological Activity

Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

  • IUPAC Name: this compound
  • Molecular Formula: C12H24N2O2
  • Molecular Weight: 228.33 g/mol
  • CAS Number: 364385-54-6

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (1R,2S)-2-aminocycloheptanol under basic conditions. The reaction is usually conducted in organic solvents like dichloromethane with triethylamine as a base to neutralize byproducts.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The carbamate moiety can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. This modulation can influence various biochemical pathways, making it a candidate for therapeutic applications .

Biological Activity and Therapeutic Potential

Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. It has been investigated for its ability to inhibit specific kinases involved in tumor growth. For instance, compounds derived from similar structures have shown promising results in inhibiting FER tyrosine kinase, which plays a crucial role in cell migration and proliferation .

Neuroprotective Effects
The compound may also exhibit neuroprotective properties. Research indicates that carbamate derivatives can modulate neuroinflammatory responses and protect neuronal cells from apoptosis. This suggests a potential role in treating neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study explored the efficacy of a related compound in inhibiting tumor growth in a subcutaneous tumor model. The compound was administered at varying doses, demonstrating a dose-dependent inhibition of tumor growth without significant side effects on body weight . This highlights the therapeutic potential of similar carbamates.

Case Study 2: Neuroprotection

In another investigation, the neuroprotective effects of carbamate derivatives were assessed using cell cultures exposed to oxidative stress. The results indicated that these compounds significantly reduced markers of oxidative damage and apoptosis in neuronal cells, suggesting their utility in neuroprotective therapies .

Data Summary

Property Value
Molecular Weight228.33 g/mol
CAS Number364385-54-6
Antitumor ActivityDose-dependent inhibition
Neuroprotective ActivityReduced oxidative damage

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